molecular formula C11H14FNO2 B025031 ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate CAS No. 104880-95-7

ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate

Cat. No.: B025031
CAS No.: 104880-95-7
M. Wt: 211.23 g/mol
InChI Key: RNFBCJJCMLRNIG-UHFFFAOYSA-N
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Description

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate is a chiral amino acid ester characterized by an ethyl ester group, a 4-fluorophenyl substituent, and an (R)-configured α-carbon. Its molecular formula is C${10}$H${12}$FNO$_2$ (free base; molecular weight: 211.21 g/mol). The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis and chiral chemistry . The compound’s stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate typically involves the esterification of (2R)-2-amino-3-(4-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ethyl (2R)-2-nitro-3-(4-fluorophenyl)propanoate.

    Reduction: Formation of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanol.

    Substitution: Formation of ethyl (2R)-2-amino-3-(4-substituted phenyl)propanoate.

Scientific Research Applications

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, stereochemistry, and applications.

Comparative Data Table

Compound Name Ester Group Phenyl Substituent Configuration Molecular Weight (Free Base) Applications/Notes
Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate Ethyl 4-Fluoro R 211.21 Intermediate in drug synthesis; chiral building block
Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride Methyl 4-Fluoro-3-methyl R 247.69 (HCl salt) Enhanced steric hindrance; potential receptor selectivity
D-Tyrosine ethyl ester hydrochloride Ethyl 4-Hydroxy R 245.7 (HCl salt) Peptide synthesis; hydroxyl group increases polarity and H-bonding
Melphalan flufenamide (Ethyl (2S)-2--3-(4-fluorophenyl)propanoate hydrochloride) Ethyl 4-Fluoro (complex substituents) S 534.9 (HCl salt) Alkylating antineoplastic agent; S-configuration critical for activity
Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate Ethyl 4-Hydroxy S 209.23 L-Tyrosine derivative; used in metabolic studies

Structural and Functional Analysis

Substituent Effects

  • 4-Fluoro vs. 4-Hydroxy : The 4-fluoro group increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability and stability against oxidative metabolism compared to the polar 4-hydroxy group .
  • Methyl Ester vs. Ethyl Ester : Methyl esters (e.g., ) are generally more susceptible to esterase cleavage, leading to shorter half-lives than ethyl esters. Ethyl esters offer prolonged activity in prodrug designs .

Stereochemical Considerations

  • The (2R)-configuration in the target compound contrasts with the (2S)-form in Melphalan flufenamide . Enantiomeric differences can drastically alter binding to biological targets; for example, Melphalan’s S-configuration is essential for its DNA alkylating mechanism.

Research Findings and Key Differentiators

  • Metabolic Stability : Ethyl esters exhibit slower hydrolysis than methyl esters, making them preferable in prodrug formulations .
  • Biological Activity: The 4-fluoro substituent in the target compound enhances bioavailability compared to non-halogenated analogs (e.g., D-Tyrosine ethyl ester) .
  • Stereospecificity : The (2R)-configuration may confer selectivity for enzymes or receptors that discriminate between enantiomers, as seen in peptidomimetics .

Biological Activity

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate, often referred to as a derivative of phenylalanine, exhibits a range of biological activities that make it significant in medicinal chemistry and pharmacology. This compound's structure, featuring an ethyl ester group, amino group, and a 4-fluorophenyl moiety, contributes to its unique properties and interactions within biological systems.

Chemical Structure and Properties

  • Chemical Formula : C11H14FNO2
  • Molecular Weight : 215.24 g/mol
  • Chirality : The compound exists in a chiral form, which can influence its biological activity significantly.

The presence of the fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets .

This compound functions through several mechanisms:

  • Interaction with Enzymes : The compound can act as an inhibitor or activator of specific enzymes. For instance, it has been shown to affect the activity of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis, which is essential for cell growth and proliferation.
  • Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing metabolic pathways. The fluorophenyl group increases binding affinity to certain molecular targets, enhancing its therapeutic potential.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties:

  • Inhibition of Polyamine Synthesis : By inhibiting ODC, the compound suppresses polyamine synthesis in cancer cells, leading to reduced cell growth and proliferation. This mechanism has been explored in various cancer cell lines.
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound shows significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Its activity exceeds that of traditional chemotherapeutics like cisplatin .

Antiparasitic Activity

This compound has also been investigated for its antiparasitic effects:

  • Activity Against Trypanosomes : The compound exhibits inhibitory effects on Trypanosoma brucei species, which are responsible for African sleeping sickness. This activity is attributed to its ability to disrupt polyamine metabolism in these parasites.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineResultReference
Anticancer ActivityMCF-7 Breast CancerSignificant cytotoxicity
HepG2 Liver CancerExceeds cisplatin efficacy
Antiparasitic ActivityTrypanosoma bruceiInhibitory effect observed
Enzyme InteractionOrnithine DecarboxylaseInhibition leading to reduced polyamines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including protection/deprotection strategies to preserve stereochemical integrity. For example:

  • Step 1 : Coupling of 4-fluorophenyl precursors with chiral amino esters using condensation techniques (e.g., DCC/DMAP-mediated amidation) .
  • Step 2 : Hydrolysis or transesterification under controlled pH (e.g., LiOH in THF/water mixtures) to yield the ethyl ester .
  • Optimization : Solvents like acetonitrile or DMF improve reactant solubility, while temperatures between 0–25°C minimize racemization . Purity (>95%) is achievable via preparative HPLC .

Q. How can the stereochemical purity of this compound be validated?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol (90:10) mobile phase; retention time differences ≥1.5 min confirm enantiomeric excess (ee) >99% .
  • Polarimetry : Specific rotation ([α]D²⁵) should align with literature values for (2R)-configured analogs (e.g., +15° to +20° in methanol) .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related fluorophenyl propanoates .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to verify aromatic proton environments (δ 7.2–7.4 ppm for fluorophenyl) and ester carbonyl signals (δ 170–175 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular formula C₁₁H₁₄FNO₂ (exact mass: 223.1018) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in enzyme inhibition studies?

Methodological Answer: The 4-fluoro group enhances electron-withdrawing effects, stabilizing transition states in enzyme-binding pockets. For example:

  • Kinetic Assays : Compare inhibition constants (Kᵢ) against non-fluorinated analogs using fluorogenic substrates (e.g., β-lactamase inhibition assays) .
  • Docking Simulations : Perform molecular dynamics with enzymes like cytochrome P450 to assess fluorine’s role in hydrophobic interactions .

Data Contradiction Note : Some studies report reduced activity due to steric hindrance from fluorine , necessitating structure-activity relationship (SAR) optimization.

Q. What strategies mitigate racemization during scale-up synthesis?

Methodological Answer:

  • Low-Temperature Reactions : Conduct coupling steps at –20°C to slow base-catalyzed racemization .
  • Protecting Groups : Use Fmoc or Boc groups to shield the amino moiety during esterification .
  • Continuous Flow Chemistry : Reduces reaction time and thermal exposure, maintaining ee >98% .

Q. How can computational modeling predict the compound’s metabolic stability?

Methodological Answer:

  • In Silico Tools : Use Schrödinger’s QikProp to calculate logP (predicted ~1.8) and CYP450 metabolic liability scores .
  • Metabolite Prediction : GLORYx or similar platforms identify potential oxidation sites (e.g., para-fluorine substitution reduces hepatic clearance) .

Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify half-life .

Q. What are the challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with 2:1 ethyl acetate:hexane; fluorophenyl groups often require slow evaporation for crystal growth .
  • Cryoprotection : Soak crystals in glycerol-containing solutions (20% v/v) to prevent ice formation during X-ray data collection .

Q. How does this compound compare to its (2S)-enantiomer in biological assays?

Methodological Answer:

  • Enantioselective Assays : Test both enantiomers in parallel using β-galactosidase or kinase inhibition models. For example, (2R) may show 10-fold higher IC₅₀ due to better target fit .
  • Circular Dichroism (CD) : Compare CD spectra to correlate stereochemistry with activity; minima at 220 nm indicate α-helix interactions .

Properties

IUPAC Name

ethyl 2-amino-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFBCJJCMLRNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404341
Record name Ethyl 2-amino-3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104880-95-7
Record name Ethyl 2-amino-3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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